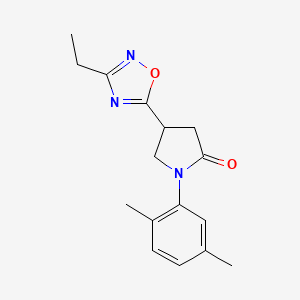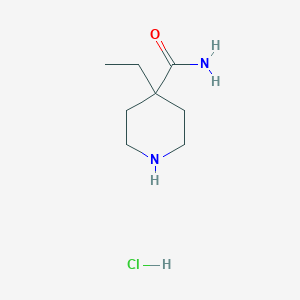
1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood. It is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. This compound has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the HPA axis, which is involved in the regulation of stress and anxiety. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments is its ability to selectively modulate the GABAergic system. This compound has been shown to have a high affinity for GABA receptors, making it a useful tool for studying the role of this system in anxiety and mood disorders. One limitation of using this compound is its potential for off-target effects, which may confound the results of experiments.
Orientations Futures
There are a number of future directions for research on 1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One area of research is the development of more selective compounds that target specific subtypes of GABA receptors. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Finally, this compound may have potential applications in the treatment of anxiety and mood disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form 2,5-dimethylphenylacetyl chloride. This intermediate is then reacted with ethyl hydrazinecarboxylate to form 2,5-dimethylphenylhydrazinecarboxylate. The final step involves the reaction of 2,5-dimethylphenylhydrazinecarboxylate with ethyl 3-oxobutanoate to form this compound.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been studied for its potential applications in scientific research. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-14-17-16(21-18-14)12-8-15(20)19(9-12)13-7-10(2)5-6-11(13)3/h5-7,12H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDSIDPAZJKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)

![2-[9-(4-Methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)


![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2466310.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2466312.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2466314.png)
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2466315.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466323.png)
